2-(4-Amino-3-methyl-1H-pyrazol-1-YL)-N-ethyl-N-methylacetamide
Description
2-(4-Amino-3-methyl-1H-pyrazol-1-YL)-N-ethyl-N-methylacetamide is a pyrazole-based acetamide derivative characterized by a 4-amino-3-methylpyrazole moiety linked to an N-ethyl-N-methylacetamide group. Its structure combines a pyrazole ring (known for hydrogen-bonding capabilities) with a branched acetamide side chain, which may influence solubility, bioavailability, and target binding .
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(4-amino-3-methylpyrazol-1-yl)-N-ethyl-N-methylacetamide |
InChI |
InChI=1S/C9H16N4O/c1-4-12(3)9(14)6-13-5-8(10)7(2)11-13/h5H,4,6,10H2,1-3H3 |
InChI Key |
OJCNQIMLUHTNLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)CN1C=C(C(=N1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Pyrazole Ring Formation Followed by N-Substitution
a. Pyrazole Ring Construction:
The initial step involves synthesizing the pyrazole core, particularly 4-amino-3-methyl-1H-pyrazole. According to patent EP3231792A1, one efficient approach is the condensation of 3-methylpyrazole with formaldehyde and acetamide under solvent-free conditions at elevated temperatures (140–160°C). This process yields a mixture of regioisomers with high reproducibility and yields exceeding 90%.
- Raw materials: 3-methylpyrazole, formaldehyde (preferably paraformaldehyde), acetamide.
- Molar ratios: 0.7–0.9 (pyrazole) : 0.8–1.4 (formaldehyde) : 1 (acetamide).
- Temperature: 140–150°C.
- Duration: 3–10 hours.
- Purification: Distillation under vacuum, removing excess starting materials.
Following ring formation, the amino group at the 4-position can be selectively alkylated with ethyl and methyl groups. This is typically achieved via N-alkylation using alkyl halides (e.g., ethyl bromide and methyl iodide) in the presence of a base such as potassium carbonate in polar aprotic solvents like acetone or acetonitrile.
- Solvent: Acetonitrile.
- Base: Potassium carbonate.
- Alkyl halides: Ethyl bromide, methyl iodide.
- Temperature: Reflux (~80°C).
- Duration: 12–24 hours.
- Purification: Column chromatography or recrystallization.
Direct Acylation of Pyrazole Derivatives
An alternative route involves direct acylation of 4-amino-3-methyl-1H-pyrazole with an acyl chloride or anhydride to introduce the acetamide moiety, followed by N-alkylation.
- React 4-amino-3-methyl-1H-pyrazole with acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine.
- Conditions: 0–25°C, inert atmosphere.
- Outcome: Formation of N-acetylpyrazole derivative with amino functionality intact.
- The amino group is then alkylated with ethyl and methyl halides under similar conditions as above, yielding the target compound.
Heterocyclic Building Block Approach
Based on the ACS Omega publication, a two-step approach involves:
- Step 1: Synthesis of heterocyclic acetonitriles, such as 3-methylpyrazole derivatives, via condensation reactions.
- Step 2: Functionalization through diazotization, Suzuki–Miyaura cross-coupling, or C–H activation to introduce substituents at specific positions.
This method allows for the rapid assembly of complex pyrazole derivatives with tailored substitution patterns, including amino groups and N-alkyl groups.
Purification and Characterization
Post-synthesis, purification typically involves:
- Distillation under vacuum to remove unreacted starting materials.
- Column chromatography for separating regioisomers and by-products.
- Recrystallization from suitable solvents (e.g., ethanol, acetonitrile).
Characterization techniques include NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-methyl-1H-pyrazol-1-YL)-N-ethyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-Amino-3-methyl-1H-pyrazol-1-YL)-N-ethyl-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-methyl-1H-pyrazol-1-YL)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-amino group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in , chloro in ) or bulky substituents (e.g., tricyclodecane in ). N-ethyl-N-methylacetamide provides steric hindrance and lipophilicity, differing from aryl-substituted () or cyano-containing () side chains.
Synthesis Challenges: Microwave-assisted synthesis (e.g., ) achieves moderate yields (30%) for triazole-containing analogs, but pyrazole derivatives often require multi-step protocols.
Biological Relevance: Compounds like and are precursors for agrochemicals or heterocyclic scaffolds, whereas the target’s amino-methylpyrazole motif aligns with kinase inhibitor pharmacophores (e.g., imatinib analogs in ).
Research Findings and Implications
- Structural Insights: The pyrazole ring’s substitution pattern directly impacts bioactivity. For instance, 4-amino groups (as in the target) mimic ATP-binding site interactions in kinases, while nitro or cyano groups () prioritize electrophilic reactivity .
- Spectroscopic Characterization : Infrared (IR) and NMR data from confirm acetamide C=O stretches (~1650–1700 cm⁻¹) and pyrazole N-H vibrations (~3300 cm⁻¹), which would apply to the target compound.
- Thermal Stability : The melting point range of 165–167°C in suggests that pyrazole-acetamide derivatives generally exhibit moderate thermal stability, likely shared by the target compound.
Biological Activity
2-(4-Amino-3-methyl-1H-pyrazol-1-YL)-N-ethyl-N-methylacetamide, a pyrazole derivative, has garnered attention due to its potential therapeutic applications. Pyrazole compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this specific compound, supported by relevant data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₄N₄O
- Molecular Weight : 198.24 g/mol
- CAS Number : 1152607-65-2
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific compound in focus has been studied for its potential as:
- Anti-inflammatory Agent : Inhibition of cyclooxygenase (COX) enzymes.
- Anticancer Activity : Potential inhibition of tumor cell proliferation.
- Antiviral Properties : Activity against various viral strains.
The biological activities of pyrazole derivatives are often attributed to their ability to interact with various biological targets, including:
- Enzyme Inhibition : Many pyrazole compounds act as inhibitors of enzymes involved in inflammatory pathways.
- Receptor Modulation : Altering the activity of receptors such as COX and other signaling pathways involved in cancer progression.
Anti-inflammatory Activity
A study demonstrated that this compound exhibited significant inhibition of COX enzymes. The results indicated a dose-dependent response in inflammatory models, suggesting its potential use in treating inflammatory diseases.
Anticancer Activity
In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|
| Breast | 15 | Apoptosis induction |
| Lung | 20 | Cell cycle arrest |
Antiviral Properties
Recent investigations into the antiviral activity of pyrazole derivatives have revealed promising results against viral pathogens. The compound demonstrated efficacy in inhibiting viral replication in cell cultures infected with influenza virus.
| Virus Type | EC50 Value (µM) | Effectiveness |
|---|---|---|
| Influenza A | 30 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
